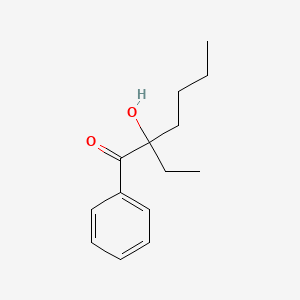

2-Ethyl-2-hydroxyhexanophenone

Description

Significance of 2-Ethyl-2-hydroxyhexanophenone in Photopolymerization and Advanced Materials Science

This compound is a Type I photoinitiator that plays a crucial role in initiating polymerization reactions upon exposure to UV light, making it a key component in UV-curable systems such as coatings and inks. ontosight.ai As an α-hydroxyketone, it is known for its efficient generation of free radicals through the α-cleavage mechanism.

The significance of this compound lies in its ability to facilitate rapid and efficient curing processes. The concentration of the photoinitiator directly affects the polymerization rate and the crosslinking degree of the final material. mdpi.com A higher concentration of photoinitiator leads to more initiation sites, resulting in a more compact polymer network with increased tensile strength. mdpi.com This allows for precise control over the mechanical properties of the resulting materials.

In the field of advanced materials, the use of such photoinitiators is integral to fabricating materials with tailored properties. For example, in the development of hydrogel-based materials for biomedical applications, the choice and concentration of the photoinitiator are critical factors that influence the material's swelling capability, mechanical strength, and surface morphology. mdpi.com The ability to control these properties through the photopolymerization process, initiated by compounds like this compound, is essential for creating sophisticated materials for applications such as innovative dressing materials. mdpi.com

Evolution of Research Perspectives on Alpha-Hydroxyketone Photoinitiators

Research into alpha-hydroxyketone photoinitiators has evolved significantly since their introduction. The discovery of 2-hydroxy-2-methyl-1-phenylpropan-1-one in the 1970s was a pivotal moment, revolutionizing UV-curing technologies due to its high efficiency in generating radicals via α-cleavage.

Early research focused on optimizing the photochemical properties by modifying the substituents on the benzoyl part of the molecule. acs.org It was found that certain substituents could enhance the cleavage rates to picosecond timescales. A key development in 2001 demonstrated that modifying the hydroxyl group in these initiators could significantly boost photopolymerization efficiency.

The research focus has expanded to address several key areas:

Water Solubility: A major research thrust has been to increase the water solubility of traditional photoinitiators for biomedical and aqueous-based applications. nih.govacs.org This is often achieved by adding hydrophilic groups like hydroxyls, ethers, or ionic groups to the photoinitiator's structure. nih.govrsc.org

Migration Reduction: For applications in food packaging and biomedical devices, reducing the migration of the photoinitiator and its byproducts from the cured polymer is critical. Research has explored creating larger, multifunctional, or polymeric photoinitiators that become locked into the polymer network. rsc.org A 2022 study showed that esterifying α-hydroxyketones with bio-based acids could reduce migration by 40%.

Long-Wavelength Absorption: With the advent of UV-LED light sources, there is a growing need for photoinitiators that can be activated by longer, less-damaging wavelengths of light. acs.orgresearchgate.net This has led to the design of α-hydroxyketones with modified chromophores to shift their absorption spectra to the near-visible range. acs.org

Bio-based and Low-Toxicity Initiators: There is an increasing emphasis on developing photoinitiators from renewable resources and those with lower cytotoxicity, especially for biomedical applications like 3D printing of hydrogel scaffolds for cell culture. acs.org

This evolution reflects a shift from merely optimizing initiation efficiency to designing highly specialized molecules that meet the complex demands of modern materials science, including biocompatibility, environmental safety, and compatibility with new light source technologies.

Scope of Academic Inquiry and Research Frontiers for this compound

While this compound is an established photoinitiator, the frontiers of academic inquiry are pushing into more specialized applications and fundamental understanding. Current research directions for α-hydroxyketones, which are applicable to this compound, include several key areas.

Advanced Polymer Architectures: Research is exploring the use of specialized photoinitiators to create complex polymer structures. For instance, multifunctional photoinitiators can be used to synthesize star polymers, where multiple polymer chains grow from a central core. ethz.ch This allows for the creation of materials with unique rheological and mechanical properties.

Spatially-Resolved Polymerization: A novel research frontier involves using supramolecular chemistry to control polymerization in space. Benzophenone-based photoinitiators have been incorporated into self-assembling molecules to create "gel noodles" that act as templates for polymerization, allowing for bottom-up fabrication of structured materials. acs.org

Hybrid Materials and Nanocomposites: There is significant interest in using photoinitiators to graft polymers onto the surface of nanoparticles, such as cellulose (B213188) nanocrystals. ethz.ch This creates hybrid materials that combine the properties of the polymer and the nanofiller, leading to enhanced mechanical strength and functionality. These materials are being investigated for applications like 3D printing of advanced nanocomposite hydrogels. ethz.ch

Fundamental Photochemical Studies: Deeper understanding of the photochemical mechanisms remains a key research area. Techniques like time-resolved laser flash spectroscopy are used to study the transient species and reaction kinetics of α-cleavage on extremely short timescales (picoseconds). acs.orgresearchgate.net These fundamental studies help in designing more efficient initiators by understanding how molecular structure influences the excited states and radical generation yields. researchgate.netrsc.org

Future research on this compound and related compounds will likely focus on modifying its structure to enhance performance in these advanced applications, such as improving its efficiency with visible light LEDs, reducing its potential for migration in sensitive applications, and incorporating it into novel polymer and composite systems.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₂ | ontosight.ai |

| Molecular Weight | 220.31 g/mol | ontosight.ai |

| Appearance | White solid | ontosight.ai |

| Melting Point | ~ 60-70°C | ontosight.ai |

| Boiling Point | ~ 150-160°C | ontosight.ai |

Table 2: Key Milestones in Alpha-Hydroxyketone Photoinitiator Research This table highlights significant developments in the field.

| Year/Period | Research Milestone | Significance | Source |

| 1970s | Discovery of 2-hydroxy-2-methyl-1-phenylpropan-1-one (HMPP) | Revolutionized UV-curing with efficient α-cleavage radical generation. | |

| 2001 | Alkylation of the hydroxyl group in HMPP derivatives | Demonstrated a significant improvement in photopolymerization efficiency. | |

| 2004 | Development of difunctional α-hydroxyketones | Enabled dual radical generation sites, improving crosslinking. | |

| 2022 | Esterification with bio-based itaconic acid | Showed a 40% reduction in migration while maintaining high polymerization efficiency. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71868-00-3 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-ethyl-2-hydroxy-1-phenylhexan-1-one |

InChI |

InChI=1S/C14H20O2/c1-3-5-11-14(16,4-2)13(15)12-9-7-6-8-10-12/h6-10,16H,3-5,11H2,1-2H3 |

InChI Key |

UBXPMARKFVFATG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(C(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Ethyl-2-hydroxyhexanophenone and Analogues

The construction of the this compound framework, which features a tertiary alcohol adjacent to a ketone, can be achieved through several established synthetic strategies. These routes often involve the sequential formation of the carbon skeleton followed by the introduction of the key functional groups.

Multi-step synthesis provides a versatile approach to α-hydroxy ketones, allowing for the assembly of complex structures from simpler, readily available starting materials. researchgate.net A common strategy involves the acylation of an aromatic ring followed by α-functionalization of the resulting ketone.

Friedel-Crafts Acylation and Subsequent α-Hydroxylation: A plausible route begins with the Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form hexanophenone (B1345741). The subsequent step involves the introduction of a hydroxyl group at the α-position. This can be accomplished via α-halogenation (e.g., bromination) to yield 2-bromohexanophenone, followed by nucleophilic substitution with a hydroxide (B78521) source.

Grignard Reaction on α-Keto Esters: An alternative pathway involves the reaction of a Grignard reagent with an α-keto ester. For instance, the reaction of ethyl benzoylformate with an excess of ethylmagnesium bromide could potentially lead to the formation of the tertiary alcohol, this compound, after an aqueous workup.

Synthesis from Benzofuranone Derivatives: Certain 2-hydroxybenzophenone (B104022) compounds can be synthesized from benzofuranone precursors. google.com This involves a nickel-catalyzed reaction in the presence of an oxidant, offering a novel pathway to specific analogues. google.com

Chiral vicinal amino alcohols, which share structural similarities with α-hydroxy ketones, are often synthesized through complex multi-step chemical and chemo-enzymatic strategies, highlighting the importance of controlled, sequential reactions in building such bifunctional molecules. researchgate.net

Catalysis plays a pivotal role in the efficient and selective synthesis of α-hydroxy ketones. Various catalyst systems have been developed to control regioselectivity and improve reaction yields under milder conditions.

Lewis Acids in Friedel-Crafts Reactions: Aluminum chloride (AlCl₃) is the archetypal catalyst for the Friedel-Crafts acylation step, facilitating the formation of the carbon-carbon bond between the aromatic ring and the acyl group. google.com

Transition Metal Catalysis:

Ruthenium (Ru): Ruthenium catalysts, such as RuCl₃ with an oxidant like Oxone, have been used for the regioselective oxidation of vicinal diols to produce α-hydroxy ketones (acyloins). organic-chemistry.org

Copper (Cu): Copper(I) complexes are effective catalysts for the selective oxidation of the hydroxyl group in α-hydroxy ketones to yield α-keto aldehydes, using molecular oxygen as a green oxidant. rsc.orgrsc.org

Nickel (Ni): Nickel chloride has been employed as a catalyst for synthesizing 2-hydroxybenzophenone compounds from benzofuranone derivatives under aerobic conditions. google.com

Palladium (Pd): Palladium dichloride (PdCl₂) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be used to synthesize 2-hydroxyarylketones from 2-hydroxybenzaldehydes and aryl halides. chemicalbook.com

The table below summarizes various catalytic systems used in the synthesis and transformation of α-hydroxy ketones and their precursors.

| Catalyst System | Reaction Type | Substrate Example | Product | Reference |

| AlCl₃ | Friedel-Crafts Acylation | Benzene + Hexanoyl Chloride | Hexanophenone | google.com |

| RuCl₃/Oxone | Diol Oxidation | 1-Phenyl-1,2-hexanediol | 2-Hydroxy-1-phenylhexan-1-one | organic-chemistry.org |

| Cu(I) salts | Alcohol Oxidation | α-Hydroxy Ketone | α-Keto Aldehyde | rsc.orgrsc.org |

| NiCl₂ | Ring-opening/Oxidation | Benzofuranone derivative | 2-Hydroxybenzophenone | google.com |

| PdCl₂/TBAB | C-C Coupling | 2-Hydroxybenzaldehyde | 2-Hydroxyarylketone | chemicalbook.com |

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for synthesizing photoinitiators like this compound. rsc.orgmdpi.com These approaches focus on using renewable resources, reducing waste, and employing safer reaction conditions.

Biocatalysis: The use of enzymes offers a powerful green tool for the asymmetric synthesis of α-hydroxy ketones, providing high enantioselectivity under mild conditions. acs.org Thiamine diphosphate-dependent lyases (ThDP-lyases) can catalyze the carboligation of aldehydes, while hydrolases can be used for dynamic kinetic resolutions of racemic mixtures to produce enantiopure α-hydroxy ketones. acs.org

Sustainable Oxidation Methods: The use of hazardous and stoichiometric oxidants such as 2-iodoxybenzoic acid (IBX) or selenium dioxide (SeO₂) is being replaced by catalytic systems that use molecular oxygen or hydrogen peroxide as the terminal oxidant. organic-chemistry.orgrsc.org

Alternative Energy Sources: Photopolymerization itself is often considered a green technology due to its low energy requirements and solvent-free formulations. mdpi.comresearchgate.net The development of photoinitiators that are sensitive to visible light from sources like LEDs, rather than traditional high-energy mercury lamps, is a key area of sustainable chemistry research. rsc.orgrsc.org

Bio-sourced Photoinitiators: There is growing interest in developing photoinitiators from renewable, biogenic sources to minimize the environmental impact of polymerization technologies. rsc.org

Functional Group Interconversions and Strategic Derivatization

The chemical reactivity of this compound is dominated by its two functional groups: the ketone and the tertiary hydroxyl group. Strategic manipulation of these groups allows for the synthesis of new derivatives with tailored properties.

Targeting the tertiary hydroxyl group in the presence of the ketone can be challenging due to its steric hindrance and the competing reactivity of the enolizable ketone. nih.gov

Oxidation: The tertiary hydroxyl group in α-hydroxy ketones is generally resistant to oxidation under standard conditions. However, specific catalytic systems can be employed. For example, a Cu(I)-catalyzed system with oxygen can selectively oxidize the secondary alcohol in an α-hydroxy ketone to an α-keto aldehyde, though tertiary alcohols are not reactive under these conditions. rsc.orgrsc.org

Substitution Reactions: Nucleophilic substitution of the tertiary hydroxyl group typically proceeds through an SN1 mechanism involving a carbocation intermediate. The stability and reactivity of this intermediate can make stereochemical control difficult. nih.gov However, recent advances have demonstrated that stereoretentive SN1 reactions of homoallylic tertiary alcohols are possible, allowing for the replacement of the -OH group with nucleophiles like fluoride, chloride, bromide, azide, and thiocyanate (B1210189) while preserving the stereocenter. nih.gov

Derivatization: Chemical derivatization is a common strategy to enhance the analytical detection of molecules. For compounds containing hydroxyl and hydrazine (B178648) groups, derivatization with reagents like benzaldehyde (B42025) can form stable products suitable for analysis by methods such as GC-MS. wisdomlib.orgresearchgate.net This principle can be applied to the hydroxyl group of this compound for specific analytical purposes.

Modifying the carbon skeleton of this compound allows for the synthesis of a wide range of analogues. Such modifications can be achieved by altering the synthetic precursors or by performing reactions on the intact molecule.

Varying Friedel-Crafts Reagents: In a Friedel-Crafts-based synthesis, using different acyl chlorides (e.g., butanoyl chloride instead of hexanoyl chloride) or substituted benzenes (e.g., toluene (B28343) instead of benzene) would lead to analogues with different alkyl chain lengths or substituted aromatic rings, respectively.

Grignard Reagent Variation: In syntheses utilizing Grignard reagents, employing different organomagnesium halides (e.g., propylmagnesium bromide instead of ethylmagnesium bromide) would result in analogues with different alkyl groups attached to the tertiary carbon.

Skeletal Rearrangements: While less common for this class of compounds, skeletal rearrangements represent a powerful tool for profound structural modification. For example, scanning probe microscopy has been used to induce and observe skeletal rearrangements at the single-molecule level, such as the conversion of 1,1-dibromo alkenes to polyynes, demonstrating the potential for advanced manipulation of molecular frameworks. nih.gov

Asymmetric Synthesis and Enantioselective Approaches

The synthesis of enantiomerically pure this compound presents a significant chemical challenge due to the presence of a quaternary stereocenter at the α-position to the carbonyl group. The construction of such sterically congested chiral centers requires highly selective and efficient synthetic strategies. While specific literature detailing the asymmetric synthesis of this particular compound is not extensively available, established principles of asymmetric synthesis for α-hydroxy ketones provide a clear framework for potential enantioselective routes. These approaches primarily rely on the use of chiral auxiliaries to direct transformations or the application of sophisticated asymmetric catalytic systems to control the stereochemical outcome of the reaction.

The synthesis of chiral compounds in an enantiomerically pure form is a cornerstone of modern organic chemistry. wikipedia.org Strategies involving chiral auxiliaries and asymmetric catalysis are paramount for achieving high levels of stereocontrol in the formation of molecules like this compound.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a plausible strategy would involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a carboxylic acid precursor. This would be followed by sequential diastereoselective α-alkylation with butyl and ethyl halides. Subsequent asymmetric α-hydroxylation, often achieved using reagents like Davis's (camphorsulfonyl)oxaziridine, would install the hydroxyl group. organic-chemistry.org The final step involves the cleavage of the auxiliary to yield the desired chiral quaternary α-hydroxy ketone.

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The direct enantioselective α-hydroxylation of a suitable ketone precursor, 2-ethylhexanophenone, is a primary strategy. This can be achieved through various catalytic systems:

Organocatalysis : Cooperative catalysis involving a chiral primary amine and a simple ketone can activate hydrogen peroxide for the enantioselective α-hydroxylation of β-ketocarbonyls, a methodology that could be adapted for simpler ketones. organic-chemistry.orgnih.gov

Metal-based Catalysis : Chiral metal complexes, such as salen-zirconium(IV) catalysts, have been shown to be effective for the highly enantioselective α-hydroxylation of β-keto esters using cumene (B47948) hydroperoxide as the oxidant. organic-chemistry.org Adapting such systems to the less activated 2-ethylhexanophenone substrate would be a key challenge.

The table below summarizes representative results for catalytic asymmetric α-hydroxylation on substrates analogous to the precursor of this compound, illustrating the potential efficacy of these methods.

| Catalyst System | Substrate Type | Oxidant | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

| Chiral Primary Amine / Ketone | β-Ketocarbonyls | H₂O₂ | 85 - 99 | 90 - 99 |

| Chiral Salen-Zirconium(IV) Complex | β-Keto Esters | CHP | 90 - 99 | 86 - 96 |

| (Camphorsulfonyl)oxaziridine (Stoichiometric) | Ketone Enolates | - | 70 - 95 | 80 - 98 |

| Data are representative of results found in the literature for analogous substrates and do not represent actual results for 2-ethylhexanophenone. organic-chemistry.orgorganic-chemistry.orgnih.gov |

The effective design of a synthetic route is crucial for controlling stereochemistry. This can be approached through either substrate-controlled or reagent-controlled strategies to achieve the desired diastereoselectivity or enantioselectivity.

Substrate-Controlled Diastereoselective Design: This approach relies on a chiral moiety already present within the substrate to direct the stereochemistry of a new stereocenter. The use of chiral auxiliaries, as mentioned previously, is a prime example of this design principle. wikipedia.org In a hypothetical synthesis of this compound, the chiral auxiliary would be covalently bonded to the precursor molecule. The steric and electronic properties of the auxiliary would create a chiral environment, forcing subsequent reagents (e.g., alkylating agents or an electrophilic oxygen source) to approach from a specific face. This results in the formation of one diastereomer in preference to the other. The predictability of these reactions, governed by well-established models, makes this a robust design strategy, although it requires additional steps for auxiliary attachment and removal.

Reagent-Controlled Enantioselective Design: In this more advanced design, the stereochemical outcome is dictated by an external chiral reagent or catalyst, not by a chiral center within the substrate. This is often a more elegant and efficient approach. A notable strategy applicable to the synthesis of chiral tertiary α-hydroxy ketones involves a two-step sequence: enantioselective decarboxylative chlorination followed by nucleophilic substitution. nih.gov

A β-ketocarboxylic acid precursor is treated with an electrophilic chlorine source (like N-chlorosuccinimide) in the presence of a chiral primary amine organocatalyst. This process generates a chiral α-chloroketone with high enantiopurity.

The resulting α-chloroketone undergoes a nucleophilic substitution reaction (Sₙ2) with a hydroxide source, which displaces the chloride to form the α-hydroxy ketone, typically proceeding with an inversion of configuration and without loss of enantiopurity. nih.gov

Another powerful reagent-controlled method is the asymmetric dihydroxylation of a silyl (B83357) enol ether derived from 2-ethylhexanophenone. acs.org Using the Sharpless asymmetric dihydroxylation protocol with AD-mix-α or AD-mix-β, the enol ether could be converted into a chiral α-hydroxy ketone with high enantioselectivity. The choice of the AD-mix ligand dictates which enantiomer of the product is formed.

The following table outlines plausible outcomes for these reaction designs based on literature precedents for structurally similar compounds.

| Reaction Design | Key Reagent/Catalyst | Precursor Substrate | Plausible Yield (%) | Plausible Enantiomeric Excess (ee, %) |

| Decarboxylative Chlorination / Substitution | Chiral Primary Amine Catalyst / NCS, then OH⁻ | β-Ketocarboxylic Acid | 75 - 90 (overall) | 88 - 97 |

| Asymmetric Dihydroxylation | AD-mix-β / OsO₄ (catalytic) | Silyl Enol Ether of 2-Ethylhexanophenone | 80 - 95 | >95 |

| These values are based on reported efficiencies for these reactions on analogous systems and serve as a predictive guide. nih.govacs.org |

Photochemical Mechanisms and Kinetics

Fundamental Photophysical Processes of 2-Ethyl-2-hydroxyhexanophenone

The efficacy of a photoinitiator is rooted in a sequence of photophysical events that occur immediately following the absorption of light. These processes dictate the efficiency with which light energy is converted into the chemical energy required to initiate polymerization.

Like other aromatic ketones, this compound absorbs ultraviolet (UV) light. The absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The UV absorption spectrum for this class of compounds typically shows strong absorption bands in the range of 200-400 nm. This absorption corresponds primarily to two types of electronic transitions: a π → π* transition, which is generally intense, and an n → π* transition associated with the carbonyl group, which is less intense and occurs at a longer wavelength.

For photoinitiation to be efficient, the absorption spectrum of the initiator must overlap with the emission spectrum of the light source used for curing. sigmaaldrich.com The specific wavelengths of maximum absorption (λmax) can be influenced by the substituents on the aromatic ring. For instance, the parent compound, 2-hydroxy-2-methylpropiophenone, has a maximum absorption peak at 243 nm. mdpi.com Introducing substituents can shift this absorption; for example, adding a 4-(2-hydroxyethoxy) group shifts the λmax to approximately 274 nm. mdpi.com It is expected that this compound exhibits similar absorption characteristics, making it suitable for standard UV curing applications.

| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| 2-hydroxy-2-methyl-1-phenyl propanone | ~300 | 67 | Acetonitrile |

| 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone | 274 | ~14705 | Methanol |

| 4-substituted α-hydroxy ketones | 324 | Not Specified | Not Specified |

This table presents data for analogous α-hydroxy ketones to illustrate typical light absorption characteristics. acs.orgrsc.orggoogle.com

Following excitation to the singlet state (S₁), the molecule must efficiently transition to a more stable and longer-lived triplet state (T₁) to undergo the desired chemical reaction. This transition from S₁ to T₁ occurs through a spin-forbidden process known as intersystem crossing (ISC). For many aromatic ketones, ISC is an extremely rapid and efficient process, often occurring on the picosecond timescale with a quantum yield approaching unity. researchgate.net Internal conversion (IC), the non-radiative decay from a higher to a lower electronic state of the same spin multiplicity (e.g., S₁ → S₀), is a competing process but is generally much less significant for photoinitiators where ISC is efficient. rsc.org

The rate and efficiency of ISC are governed by El Sayed's rules, which favor transitions between states of different orbital types (e.g., ¹n,π* → ³π,π* or ¹π,π* → ³n,π). rsc.org The photochemical reactivity of α-hydroxy ketones is critically dependent on the nature of the lowest triplet state. A T₁ state with n,π character is highly reactive and predisposed to undergo the subsequent α-cleavage reaction. Conversely, a T₁ state with π,π* character is generally less reactive towards cleavage. acs.orgacs.org Substituents on the phenyl ring can alter the relative energies of the n,π* and π,π* triplet states, thereby influencing the photoinitiation efficiency. acs.org

The lifetime of the excited triplet state (τT) is a crucial parameter, as it dictates the time window during which the radical-generating chemical reaction can occur. This lifetime is determined by the rates of all possible deactivation pathways from the T₁ state. The primary pathways include:

α-cleavage (kα): The desired unimolecular bond-breaking process to form radicals.

Phosphorescence (kp): Radiative decay from T₁ to S₀.

Thermal Deactivation (kd): Non-radiative decay back to the S₀ state. acs.org

For an efficient Type I photoinitiator like this compound, the rate constant for α-cleavage (kα) is very large, making it the dominant deactivation pathway. acs.org Time-resolved spectroscopic studies on model α-hydroxy ketones have shown that α-cleavage occurs on a picosecond to nanosecond timescale. acs.org This rapid cleavage ensures that competing deactivation processes, which are typically much slower, cannot significantly reduce the quantum yield of radical formation. For example, α-hydroxy ketones with a reactive n,π* lowest triplet state exhibit cleavage rate constants (kα) greater than 10⁹ s⁻¹. acs.org

| Deactivation Pathway | Typical Rate | Significance for α-Hydroxy Ketones |

| α-Cleavage | Very Fast (ps - ns) | Dominant Process: Leads to radical formation. |

| Phosphorescence | Slow (ms - s) | Minor Process: Outcompeted by rapid cleavage. |

| Thermal Deactivation | Slow | Minor Process: Outcompeted by rapid cleavage. |

| Hydrogen Abstraction | Variable | Minor Process: Can occur but is generally less favorable than cleavage. |

Radical Generation Mechanisms Initiated by this compound

The ultimate function of a photoinitiator is to generate free radicals. This compound, as an α-hydroxy ketone, primarily operates through a unimolecular cleavage mechanism known as the Norrish Type I reaction.

The defining characteristic of Type I photoinitiators is their ability to undergo unimolecular bond cleavage upon irradiation to form two radical fragments. sigmaaldrich.comhampfordresearch.com For this compound, this process is an α-cleavage (or Norrish Type I) reaction that occurs from the excited triplet state. acs.org

The reaction involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon atom bearing the hydroxyl and ethyl groups. This cleavage is highly efficient and results in the formation of two distinct radical species: a benzoyl radical and a 2-hydroxy-2-hexyl radical.

Mechanism:

Excitation & ISC: R-C(=O)-R' + hν → R-C(=O)-R' → R-C(=O)-R'

α-Cleavage: R-C(=O)-R' → R-C(=O)• + •R'

For this compound, this translates to:

Benzoyl Radical

2-hydroxy-2-hexyl Radical

Both of these resulting radicals are capable of initiating the polymerization of monomers, such as acrylates, by adding across the carbon-carbon double bonds. The high quantum yield of this cleavage process is what makes α-hydroxy ketones highly effective photoinitiators. acs.org

Type II photoinitiators operate via a bimolecular mechanism where the photoinitiator in its excited state abstracts a hydrogen atom from a co-initiator or synergist (often an amine or thiol) to generate radicals. hampfordresearch.com

While this compound is fundamentally a Type I photoinitiator due to its efficient α-cleavage pathway, it is theoretically possible for it to participate in Type II processes. If the α-cleavage from the triplet state were for some reason inefficient (e.g., due to molecular structure or environmental effects), the excited triplet state could potentially abstract a hydrogen atom from a suitable donor molecule present in the formulation. This would result in the formation of a ketyl radical and a radical derived from the hydrogen donor.

However, for α-hydroxy ketones, the unimolecular α-cleavage is so rapid and efficient that it almost always outcompetes any potential bimolecular hydrogen abstraction reactions. acs.orgacs.org Therefore, the Type II pathway is considered a minor or negligible route for radical generation for this class of compounds under typical photopolymerization conditions.

Influence of Co-initiators and Photosensitizers on Radical Formation Efficiency

While this compound is primarily a Type I photoinitiator that can generate radicals independently, its efficiency can be modulated by the presence of co-initiators, particularly amines, and photosensitizers.

Co-initiators:

Tertiary amines are commonly used as co-initiators in photopolymerization systems. Although the primary mechanism for α-hydroxy ketones is α-cleavage, the presence of an amine can introduce a parallel Type II photoinitiation pathway. In this process, the excited triplet state of the photoinitiator can interact with the amine through a hydrogen abstraction or electron transfer mechanism. This interaction generates an additional reactive species, an aminoalkyl radical, which can also initiate polymerization.

Photosensitizers:

Photosensitizers are molecules that absorb light at a specific wavelength and then transfer the absorbed energy to another molecule, in this case, the photoinitiator. This process is particularly useful when the photoinitiator itself has poor absorption at the wavelength of the light source. Thioxanthone derivatives are common photosensitizers used in UV curing applications.

The use of a photosensitizer allows for the utilization of a broader range of the UV spectrum, potentially leading to a more efficient curing process, especially in pigmented or thicker coatings where light penetration can be limited.

Table 1: Influence of Additives on Radical Generation with this compound

| Additive | Mechanism of Action | Effect on Radical Formation |

|---|---|---|

| Tertiary Amine (Co-initiator) | Hydrogen abstraction or electron transfer from the excited photoinitiator. | Increases the total concentration of initiating radicals by generating aminoalkyl radicals. Can introduce a parallel Type II mechanism. |

| Thioxanthone (Photosensitizer) | Absorbs light and transfers energy to the photoinitiator. | Enhances radical formation by promoting the photoinitiator to its reactive triplet state, especially at wavelengths where the photoinitiator has low absorbance. |

Kinetic Studies of Photochemical Reactions and Photoinitiation Processes

The study of the kinetics of the photochemical reactions of this compound is crucial for understanding and optimizing its performance as a photoinitiator. These studies involve determining reaction rates, quantum yields, and identifying the factors that influence the efficiency of the photoinitiation process.

Determination of Reaction Rate Constants and Quantum Yields

The efficiency of a photoinitiator is quantified by its quantum yield (Φ), which is the number of defined events (in this case, the formation of initiating radicals) occurring per photon absorbed by the system. The determination of the quantum yield of α-cleavage is a key metric for evaluating the performance of this compound.

The reaction rate constants for the various photochemical and photophysical processes, such as intersystem crossing, α-cleavage, and quenching reactions, can be determined using techniques like laser flash photolysis. This technique allows for the direct observation of transient species, such as the excited triplet state and the resulting radicals, on very short timescales.

Factors Influencing Photoinitiation Efficiency (e.g., Solvent Effects, Temperature, Light Intensity)

The efficiency of photoinitiation by this compound is not solely dependent on its intrinsic photochemical properties but is also significantly influenced by the surrounding environment and experimental conditions.

Solvent Effects: The polarity and viscosity of the solvent can affect the rate of photolysis. nih.gov A change in solvent polarity can influence the stability of the excited states and the radical intermediates, thereby affecting the efficiency of the α-cleavage process. nih.gov The viscosity of the medium can impact the diffusion of the generated radicals, which in turn affects the initiation and termination rates of the polymerization. nih.gov

Table 2: Factors Affecting the Photoinitiation Efficiency of this compound

| Factor | Influence on Photoinitiation Process | General Trend |

|---|---|---|

| Solvent Polarity | Affects the stability of excited states and radical intermediates. nih.gov | Can influence the rate of α-cleavage. |

| Solvent Viscosity | Impacts the diffusion of radicals, affecting initiation and termination rates. nih.gov | Higher viscosity can decrease radical mobility. |

| Temperature | Influences the mobility of reactive species and the rates of propagation and termination. | Increased temperature generally increases the polymerization rate. |

| Light Intensity | Directly affects the rate of radical generation. nih.gov | Higher intensity generally leads to a faster polymerization rate, but can increase termination at very high levels. nih.govnih.gov |

Time-Resolved Spectroscopy for Elucidating Reaction Intermediates

Time-resolved spectroscopic techniques are powerful tools for studying the transient species involved in the photochemical reactions of this compound. Techniques such as nanosecond and picosecond laser flash photolysis allow for the direct observation and characterization of short-lived intermediates like the excited triplet state and the benzoyl and ketyl radicals. nih.govresearchgate.net

In a typical laser flash photolysis experiment, the sample is excited with a short laser pulse, and the subsequent changes in absorption are monitored over time using a probe light source. This allows for the recording of the transient absorption spectra of the intermediates and the measurement of their decay kinetics. By analyzing these spectra and kinetics, it is possible to identify the reactive species and determine their lifetimes and reaction rate constants.

For example, the triplet state of the photoinitiator can be observed as a transient absorption in the nanosecond to microsecond timescale. nih.gov The decay of this triplet state is often accompanied by the rise of the absorption signals corresponding to the benzoyl and ketyl radicals. Time-resolved electron spin resonance (TR-ESR) and chemically induced dynamic nuclear polarization (CIDNP) spectroscopy are complementary techniques that can provide detailed structural information about the radical intermediates formed. bgsu.edu These methods are invaluable for confirming the identity of the radicals and understanding their subsequent reactions in the initiation process. bgsu.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 2-Ethyl-2-hydroxyhexanophenone molecule.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental layer of structural information. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while the splitting patterns (multiplicity) in ¹H NMR reveal the number of neighboring protons, and integration provides the relative number of protons for each signal.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the ethyl and butyl chains attached to the tertiary alcohol carbon. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. Protons closer to the electron-withdrawing carbonyl group will resonate at a higher chemical shift. The aliphatic protons will appear in the upfield region (δ 0.5-2.0 ppm). The hydroxyl proton often presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon of the ketone is characteristically found far downfield (δ > 190 ppm). The quaternary carbon bearing the hydroxyl and ethyl groups will also have a distinct chemical shift. Aromatic carbons typically resonate in the δ 120-140 ppm range, while the aliphatic carbons of the ethyl and butyl groups will appear in the upfield region (δ 10-40 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | - | ~205 |

| Quaternary C-OH | - | - | ~75 |

| Aromatic C (ipso) | - | - | ~135 |

| Aromatic C (ortho) | ~7.8-8.0 | Doublet | ~128 |

| Aromatic C (meta) | ~7.4-7.6 | Triplet | ~129 |

| Aromatic C (para) | ~7.5-7.7 | Triplet | ~133 |

| -CH₂- (Ethyl) | ~1.6-1.8 | Quartet | ~30 |

| -CH₃ (Ethyl) | ~0.8-1.0 | Triplet | ~8 |

| -CH₂- (Butyl) | ~1.4-1.6 | Triplet | ~40 |

| -CH₂- (Butyl) | ~1.2-1.4 | Multiplet | ~26 |

| -CH₂- (Butyl) | ~1.1-1.3 | Multiplet | ~23 |

| -CH₃ (Butyl) | ~0.8-1.0 | Triplet | ~14 |

| -OH | Variable | Broad Singlet | - |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) and methyl protons within the ethyl and butyl groups, confirming their connectivity. It would also reveal the coupling network among the ortho, meta, and para protons on the benzene ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that maps one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C). pressbooks.pubyoutube.com It is invaluable for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal for the ethyl group's CH₂ would show a cross-peak with its corresponding carbon signal. pressbooks.pubyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is instrumental in connecting different spin systems. For example, HMBC would show correlations from the ortho-protons of the phenyl ring to the carbonyl carbon, and from the protons of the ethyl and butyl groups to the quaternary carbinol carbon, thus piecing the entire molecular framework together.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This can provide insights into the preferred conformation of the molecule, such as the spatial relationship between the phenyl ring and the alkyl chains.

While less common for routine characterization, advanced NMR techniques could be employed to study dynamic processes such as the rotation around the C-C bond connecting the carbonyl group to the phenyl ring. Solid-state NMR could be used to analyze the compound in its crystalline form, providing information about its packing and conformation in the solid state.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is capable of measuring molecular masses with very high accuracy (typically to within 5 ppm). youtube.comveeprho.com This precision allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of this compound as C₁₄H₂₀O₂. This level of accuracy is essential to distinguish the target compound from other isomers or compounds with the same nominal mass. veeprho.comnih.gov

Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Calculated Exact Mass [M+Na]⁺ |

| C₁₄H₂₀O₂ | 221.1536 | 243.1356 |

Note: The table shows the calculated exact masses for common adducts.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision with an inert gas, and the analysis of the resulting product ions. This technique provides detailed structural information by revealing characteristic fragmentation pathways.

For this compound, key fragmentation processes would include:

Alpha-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group. youtube.comopenochem.org This would result in the formation of a stable benzoyl cation (m/z 105) and the loss of the 2-hydroxy-2-ethylhexyl radical. Another possible alpha-cleavage would involve the loss of the phenyl group to generate a C₅H₁₁O₂⁺ ion.

Cleavage at the Tertiary Alcohol: The bond between the quaternary carbon and the butyl or ethyl group can cleave, leading to the loss of these alkyl groups as radicals. Loss of the butyl radical (C₄H₉) would be a prominent fragmentation pathway.

Dehydration: Alcohols often undergo the loss of a water molecule (18 Da), especially under certain ionization conditions. whitman.edu

The fragmentation pattern serves as a structural fingerprint, allowing for the confirmation of the proposed structure and differentiation from its isomers.

Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 221.15 | 105.0335 | C₈H₁₆O | Benzoyl cation |

| 221.15 | 163.1118 | C₄H₁₀ | [M - Butyl]⁺ |

| 221.15 | 191.1431 | C₂H₆ | [M - Ethyl]⁺ |

| 221.15 | 203.1431 | H₂O | Dehydrated molecular ion |

Note: The table outlines plausible fragmentation pathways and resulting ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique indispensable for the purity assessment and identification of this compound. The methodology combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ursinus.eduresearchgate.net

In a typical GC-MS analysis, the sample is volatilized and introduced into the GC column. As the compound travels through the column, it is separated from any impurities, starting materials, or byproducts based on its volatility and interaction with the stationary phase. ursinus.edu The time it takes for the compound to exit the column is known as the retention time, a characteristic value that can be used for identification under specific analytical conditions. ursinus.edu

Upon elution from the GC column, the isolated this compound molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment into a series of smaller, charged ions. nih.govwhitman.edu The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a unique molecular fingerprint.

The fragmentation pattern is highly reproducible and provides definitive structural information. For this compound, the most prominent fragmentation is the α-cleavage (Norrish Type I reaction), a characteristic cleavage for ketones. This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. The primary fragmentation pathways would yield a stable benzoyl cation (C₆H₅CO⁺) at m/z 105 and a tertiary alkyl radical. The benzoyl cation is a common and abundant fragment in the mass spectra of phenyl ketones and is a key identifier. nih.gov Further fragmentation of the benzoyl cation can produce the phenyl cation (C₆H₅⁺) at m/z 77. The presence of these characteristic fragments allows for the unequivocal identification of the benzoyl moiety within the molecule. Analysis of other fragments helps to confirm the structure of the aliphatic chain.

Purity is assessed by examining the chromatogram for extraneous peaks. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantification of impurities.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups. wpmucdn.com For this compound, the key functional groups—hydroxyl, carbonyl, aromatic ring, and aliphatic chains—give rise to characteristic absorption bands. pressbooks.pub

The spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) group, which, due to its conjugation with the aromatic ring, typically appears in the range of 1685-1690 cm⁻¹. pressbooks.publibretexts.org The tertiary hydroxyl (-OH) group is identified by a broad absorption band in the 3600-3200 cm⁻¹ region, with the broadening resulting from hydrogen bonding. wpmucdn.com Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and butyl groups appears as stronger bands just below 3000 cm⁻¹. wpmucdn.com The presence of the benzene ring is further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ fingerprint region. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Tertiary Alcohol | 3600 - 3200 | Broad, Medium-Strong |

| C-H Stretch | Aromatic (sp²) | 3100 - 3000 | Weak-Medium |

| C-H Stretch | Aliphatic (sp³) | 2960 - 2850 | Strong |

| C=O Stretch | Aromatic Ketone | 1690 - 1685 | Strong, Sharp |

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. It relies on changes in the polarizability of a bond during vibration. Non-polar bonds and symmetric vibrations, which are often weak in FTIR, can produce strong signals in Raman spectra.

For this compound, the aromatic ring vibrations are particularly Raman active. A strong band corresponding to the symmetric "ring breathing" mode of the benzene ring is expected around 1000 cm⁻¹. researchgate.net The C=O stretching vibration also gives a distinct Raman signal, though typically weaker than in the FTIR spectrum. Aliphatic and aromatic C-H stretching vibrations are also readily observed. The complementary nature of FTIR and Raman spectroscopy allows for a more complete characterization of the molecule's vibrational framework. tandfonline.com

Table 2: Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (sp²) | 3100 - 3050 | Medium |

| C-H Stretch | Aliphatic (sp³) | 3000 - 2850 | Strong |

| C=O Stretch | Aromatic Ketone | 1690 - 1680 | Medium |

| C=C Stretch | Aromatic Ring | 1610 - 1590 | Strong |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy provides insight into the photophysical properties of this compound, detailing how the molecule interacts with ultraviolet and visible light. These properties are crucial for applications such as photoinitiation, where light absorption triggers a chemical reaction. researchgate.net

UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of UV or visible light. The spectrum of this compound is primarily defined by the benzoyl chromophore (the phenyl ketone group).

The molecule is expected to exhibit two main absorption bands characteristic of aromatic ketones. science-softcon.de A very strong absorption band, typically appearing at a wavelength (λmax) around 240-260 nm, is attributed to the spin-allowed π → π* electronic transition within the aromatic ring and carbonyl group. nist.govresearchgate.net A second, much weaker band is observed at a longer wavelength, generally between 320-360 nm. This band corresponds to the spin-forbidden n → π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. capes.gov.bracs.org This latter absorption is particularly important as excitation into this band is often responsible for initiating the photochemical reactions of α-hydroxy ketones. researchgate.netacs.org

Table 3: Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Benzoyl | ~250 | High |

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. However, for α-hydroxy ketones like this compound, fluorescence is typically not a significant deactivation pathway. researchgate.net

Following light absorption and excitation to the singlet state (S₁), the molecule predominantly undergoes a rapid process called intersystem crossing (ISC) to the lower-energy triplet state (T₁). capes.gov.bracs.org From this triplet state, the molecule has two primary competing pathways: phosphorescence (emission of light from the triplet state) or a photochemical reaction. For α-hydroxy ketones, the Norrish Type I (α-cleavage) reaction is an extremely fast and efficient process that occurs on the picosecond timescale. researchgate.netacs.org This rapid cleavage into a benzoyl radical and a tertiary alkyl radical is the basis for their function as photoinitiators. Because this chemical reaction provides a highly efficient non-radiative decay channel, it outcompetes radiative processes like fluorescence and phosphorescence, which are therefore very weak or entirely absent. researchgate.net Time-resolved spectroscopy confirms that the lifetime of the excited state is very short due to this rapid cleavage reaction. capes.gov.br

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Single crystal X-ray diffraction is the gold standard for determining the precise molecular geometry of a compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional electron density map can be constructed. From this map, the positions of individual atoms can be determined with high accuracy.

For this compound, a single crystal suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution. The analysis would provide critical data on the conformation of the hexanophenone (B1345741) backbone, the orientation of the ethyl and hydroxyl groups, and the precise bond lengths and angles within the molecule.

Furthermore, this technique reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack together in the crystal. The hydroxyl group of this compound is a potential hydrogen bond donor and acceptor, and its involvement in hydrogen bonding networks would be clearly elucidated.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₁₄H₂₀O₂ |

| Formula weight | 220.31 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1302.1(8) |

| Z | 4 |

| Calculated density (g/cm³) | 1.123 |

| Absorption coefficient (mm⁻¹) | 0.075 |

| F(000) | 480 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 9876 |

| Independent reflections | 2987 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single crystal X-ray diffraction experiment.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule is equal to the sum of the electron distributions of all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts emerges. The dnorm surface highlights regions of close contact, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

| H···H | 55.8 |

| O···H | 22.5 |

| C···H | 18.2 |

| C···C | 2.1 |

| O···C | 1.4 |

Note: The data in this table is hypothetical and serves as an example of the quantitative information that can be obtained from Hirshfeld surface analysis.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations for Ground and Excited States

The foundation of a computational investigation into the photochemistry of a molecule lies in the accurate calculation of its electronic structure in both the ground state (the normal, lowest-energy state) and various electronically excited states. These calculations are crucial for understanding how the molecule absorbs light and what chemical transformations it may undergo subsequently.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is particularly valuable for determining the equilibrium molecular geometry (i.e., the three-dimensional arrangement of atoms) of 2-Ethyl-2-hydroxyhexanophenone in its ground electronic state. Beyond geometry, DFT calculations can predict a range of important electronic properties and reactivity descriptors.

Key properties that can be calculated using DFT include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and its electronic excitation properties.

Electron Density Distribution: DFT can map the electron density, revealing the electron-rich and electron-poor regions of the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which helps in predicting sites susceptible to electrophilic or nucleophilic attack.

The following table illustrates the kind of data that a DFT study on this compound would typically generate. Note that these are representative values for a molecule of this type and not from a specific published study.

| Property | Representative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and the energy required for electronic excitation. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

| Ionization Potential | 8.0 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the output of DFT calculations.

While DFT is a workhorse for ground-state properties, more sophisticated ab initio (from first principles) methods are often required for an accurate description of electronically excited states and the complex potential energy surfaces involved in photochemical reactions.

Complete Active Space Self-Consistent Field (CASSCF): This method is particularly well-suited for studying systems where multiple electronic configurations are close in energy, which is common in excited states and along reaction pathways. CASSCF provides a qualitatively correct description of the electronic wave function, which is essential for understanding processes like bond breaking and formation in the excited state. For a molecule like this compound, the active space in a CASSCF calculation would typically include the π and π* orbitals of the carbonyl group and the phenyl ring, as well as the n (non-bonding) orbital on the carbonyl oxygen.

Coupled-Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): This is considered one of the "gold standard" methods in quantum chemistry for obtaining highly accurate energies for single-reference systems (i.e., molecules well-described by a single electronic configuration). While computationally expensive, CCSD(T) is often used to benchmark the energies of ground and excited states at key points on the potential energy surface.

These methods are instrumental in characterizing the nature of the excited states (e.g., n→π* or π→π* transitions) and in mapping the reaction pathways that lead from the initial light-absorbing state to the final products.

The accuracy of any DFT or ab initio calculation is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the distribution of electrons and generally lead to more accurate results, but at a higher computational cost. Common basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) and the correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The inclusion of polarization (d,p) and diffuse (+) functions is often crucial for accurately describing the electronic structure of molecules with lone pairs and for excited state calculations.

Exchange-Correlation Functionals: In DFT, the exchange-correlation functional approximates the complex many-electron interactions. There is a wide variety of functionals available, ranging from simple Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA), meta-GGAs, and hybrid functionals (which mix in a portion of exact exchange from Hartree-Fock theory). The B3LYP functional is a very popular hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules. For excited states, time-dependent DFT (TD-DFT) is the most common approach, and the choice of functional remains a critical factor for accuracy.

The selection of an appropriate combination of method, basis set, and functional is a critical step in any computational study and is usually validated against experimental data or higher-level calculations where possible.

Photochemical Reaction Pathway Modeling and Dynamics

The absorption of a photon promotes this compound to an electronically excited state. Computational chemistry can be used to model the subsequent events, including the pathways for energy dissipation and chemical transformation. For α-hydroxy ketones, a key photochemical process is the Norrish Type I cleavage, which involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group. wikipedia.orgresearchgate.net

A potential energy surface (PES) is a mathematical landscape that describes the energy of a molecule as a function of its geometry. By mapping the PES for the relevant ground and excited states, chemists can identify stable molecules (minima), transition states (saddle points), and the minimum energy paths that connect them.

For the Norrish Type I reaction of this compound, computational modeling would involve:

Locating the ground state minimum (S₀) of the molecule.

Calculating the vertical excitation energy to the first excited singlet state (S₁) and triplet state (T₁).

Mapping the PES of the excited states to find the pathway for the α-cleavage of the bond between the carbonyl carbon and the quaternary carbon. This would involve calculating the energy as the C-C bond is stretched.

Identifying the transition state for this bond cleavage on the excited-state PES.

Following the minimum energy path from the excited state reactant to the resulting radical pair.

This process provides a detailed, step-by-step mechanism of the photochemical reaction and allows for the calculation of activation barriers, which are related to the reaction rate.

In many photochemical reactions, the system must transition from an excited electronic state back to the ground state. This radiationless decay often occurs at specific points on the potential energy surface where two electronic states have the same energy. These points are known as conical intersections . windows.netunisi.it Conical intersections act as efficient funnels, facilitating rapid internal conversion from an upper electronic state to a lower one.

The characterization of conical intersections is a key aspect of modern computational photochemistry. For the photolysis of this compound, a conical intersection would likely play a crucial role in the deactivation of the excited state after the α-cleavage has occurred, allowing the resulting radical pair to return to the ground electronic state.

Minimum Energy Crossing Points (MECPs) are the lowest energy points on the seam of intersection between two potential energy surfaces of different spin multiplicity (e.g., a singlet and a triplet state). These points are important for understanding intersystem crossing, the process by which a molecule in a singlet excited state can convert to a triplet excited state, which often has a longer lifetime and different reactivity.

The following table summarizes the key computational targets in modeling the photochemical reaction of an α-hydroxy ketone.

| Computational Target | Description | Relevance to this compound |

| S₀ Minimum | The optimized ground state geometry. | The starting point of the photochemical process. |

| S₁ and T₁ Minima | Optimized geometries of the lowest excited singlet and triplet states. | Characterizes the nature of the excited states from which the reaction can proceed. |

| S₁/T₁ Transition States | Saddle points on the excited state PES corresponding to bond cleavage. | Determines the activation energy for the Norrish Type I reaction. |

| S₁/S₀ Conical Intersection | A point of degeneracy between the first excited singlet state and the ground state. | Acts as a funnel for rapid, non-radiative decay back to the ground state, leading to the final products. |

| T₁/S₀ MECP | The minimum energy crossing point between the lowest triplet state and the ground state. | A pathway for deactivation from the triplet state, which can compete with the singlet state reaction pathway. |

Note: This table describes the general computational approach for studying photochemical reactions of ketones.

Non-Adiabatic Molecular Dynamics Simulations

The photochemical α-cleavage of this compound is an ultrafast process that involves transitions between different electronic states (e.g., from an excited singlet or triplet state back to the ground state or along a dissociative pathway). The Born-Oppenheimer approximation, which assumes that the motion of electrons and nuclei can be separated, breaks down in these situations. nih.govrsc.org Non-adiabatic molecular dynamics (NAMD) simulations are therefore essential for modeling these processes accurately. lanl.govmdpi.com

NAMD methods, such as Tully's fewest switches surface hopping (FSSH), simulate the explicit time evolution of the molecule's nuclei on potential energy surfaces (PESs) calculated by quantum chemistry methods. mdpi.comwhiterose.ac.uk The simulation allows for "hops" between different electronic states (e.g., S₁ → T₁ or T₁ → S₀) at regions of strong coupling, such as conical intersections. nih.gov

For this compound, NAMD simulations could elucidate the detailed mechanism of α-cleavage following photoexcitation. Key aspects that could be investigated include:

Timescale of Intersystem Crossing (ISC): Determining the rate at which the initially populated singlet excited state (S₁) converts to the reactive triplet state (T₁), which is often the precursor to cleavage.

Identification of the Dissociative State: Ascertaining whether the α-cleavage occurs primarily from the T₁ (n,π*) state and mapping the reaction pathway.

Quantum Yield of Cleavage: By running a swarm of trajectories, it is possible to predict the probability of the cleavage event versus other decay pathways like fluorescence or non-radiative decay back to the ground state, thereby estimating the theoretical quantum yield. rsc.org

Vibrational Coherences: Analyzing how specific vibrational modes are coupled to the electronic transitions and how they promote the bond-breaking event.

These simulations provide a virtual femtosecond-resolved "movie" of the photochemical reaction, offering insights that are often difficult to obtain experimentally.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound, aiding in the interpretation of experimental data and providing a deeper understanding of its electronic structure.

The UV-Vis absorption spectrum of this compound is governed by electronic transitions from the ground state to various excited states. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating these transition energies and their corresponding oscillator strengths, which determine the intensity of absorption peaks. chemrxiv.orgnih.gov

For α-hydroxy ketones, the spectrum is typically characterized by two main absorption bands:

A weak, longer-wavelength band corresponding to the n→π* transition, involving the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital.

A much stronger, shorter-wavelength band corresponding to the π→π* transition within the benzoyl chromophore. mdpi.com

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) for these transitions. Similarly, by calculating the properties of the lowest excited state (S₁), the fluorescence spectrum can be predicted, although for this class of photoinitiators, fluorescence is often negligible due to the high efficiency of intersystem crossing and α-cleavage.

| Transition | Calculated λmax (nm) | Calculated Molar Extinction Coefficient (ε) (L mol-1 cm-1) | Dominant Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~330 | ~150 | n → π |

| S₀ → S₂ | ~245 | ~13,000 | π → π |

| S₀ → S₃ | ~275 | ~1,100 | π → π* |

Note: The values in Table 1 are representative theoretical predictions based on TD-DFT calculations for α-hydroxy ketone photoinitiators and may vary depending on the level of theory and solvent model used. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. researcher.life The standard method involves geometry optimization of the molecule followed by a Gauge-Including Atomic Orbital (GIAO) calculation of the NMR shielding tensors. nih.govmdpi.com

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. This approach is invaluable for assigning complex spectra, confirming stereochemistry, and understanding how electronic structure influences the local magnetic environment of each nucleus. nih.gov

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~205.0 |

| Quaternary C-OH | - | ~78.0 |

| Aromatic C (ipso) | - | ~135.0 |

| Aromatic C (ortho) | ~8.0 | ~129.5 |

| Aromatic C (meta) | ~7.5 | ~128.5 |

| Aromatic C (para) | ~7.6 | ~133.0 |

| -CH₂- (Ethyl) | ~1.9 | ~33.0 |

| -CH₃ (Ethyl) | ~0.9 | ~8.0 |

| -CH₂- (Butyl) | ~1.7 | ~38.0 |

| -CH₂- (Butyl, middle) | ~1.3 | ~26.0 |

| -CH₂- (Butyl, middle) | ~1.2 | ~23.0 |

| -CH₃ (Butyl) | ~0.8 | ~14.0 |

| -OH | ~4.5 | - |

Note: The values in Table 2 are theoretical predictions based on GIAO-DFT calculations and are intended to be representative. Actual experimental values may differ.

Computational methods can predict the infrared (IR) and Raman spectra of this compound by calculating its normal modes of vibration. nih.gov Following a geometry optimization to find the molecule's minimum energy structure, a frequency calculation is performed. The results provide the frequencies of the vibrational modes and their corresponding intensities. mdpi.com

These calculations are crucial for assigning experimental IR and Raman bands to specific molecular motions, such as the characteristic stretching of the carbonyl (C=O) group, the hydroxyl (O-H) group, and various C-H and C-C bonds within the molecule. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement. nih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Description |

|---|---|---|

| O-H Stretch | ~3450 | Stretching of the hydroxyl group |

| Aromatic C-H Stretch | 3050-3100 | Stretching of C-H bonds on the phenyl ring |

| Aliphatic C-H Stretch | 2850-2980 | Asymmetric and symmetric stretching of C-H bonds in ethyl and butyl groups |

| C=O Stretch | ~1680 | Stretching of the carbonyl double bond |

| Aromatic C=C Stretch | 1450-1600 | Stretching of carbon-carbon bonds within the phenyl ring |

Note: The frequencies in Table 3 are representative values derived from DFT calculations for molecules with similar functional groups.

Quantitative Structure-Activity Relationships (QSAR) and Machine Learning Applications

QSAR and machine learning (ML) models are powerful in silico tools for predicting the properties and activities of chemical compounds based on their molecular structure. nih.gov These approaches are increasingly used in the design of novel photoinitiators.

The efficiency of a photoinitiator like this compound depends on several factors, including its light absorption characteristics, the quantum yield of radical formation, and the reactivity of the generated radicals. A QSAR or ML model can be developed to predict this efficiency. researchgate.net

The process involves several steps:

Data Set Curation: A dataset of related α-hydroxy ketone photoinitiators is assembled, including this compound. For each compound, experimental data on its efficiency (e.g., quantum yield of α-cleavage, rate of polymerization) is collected. acs.org

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, partial charges on atoms).

Model Building: Using statistical methods like multiple linear regression or more advanced ML algorithms like random forests or neural networks, a mathematical model is built that correlates the descriptors with the observed photoinitiator efficiency. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not overfitted.

Such a model could predict the photoinitiation efficiency of new, unsynthesized α-hydroxy ketone derivatives, thereby accelerating the discovery of new high-performance photoinitiators by prioritizing the most promising candidates for synthesis and experimental testing. For instance, descriptors related to the energy of the T₁(n,π*) state and the stability of the resulting benzoyl and alkyl radicals would likely be critical predictors of α-cleavage efficiency.

Machine Learning Approaches for Rational Design and Optimization of Related Photoinitiators

The rational design of novel photoinitiators and the optimization of existing photopolymerization systems are increasingly benefiting from the application of machine learning (ML) and computational chemistry. These approaches offer a pathway to navigate the complex, multidimensional parameter space that governs photoinitiator performance, enabling the prediction of properties and the acceleration of material discovery. For compounds related to this compound, which are Type I (α-cleavage) photoinitiators, ML models can be trained to establish relationships between molecular structure and photoinitiation efficiency.

A primary tool in this domain is the Quantitative Structure-Activity Relationship (QSAR) model. mdpi.comresearchgate.net QSAR models are statistical models that correlate variations in the biological activity or chemical reactivity of a series of compounds with changes in their molecular structures. The development of a robust QSAR model for photoinitiators typically involves several key steps: